molecular formula C9H12N2OS B1466616 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 1477675-40-3

1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B1466616
CAS RN: 1477675-40-3
M. Wt: 196.27 g/mol
InChI Key: AFVQQLPGWHVYID-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (ATO) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. ATO is a heterocyclic compound, which is composed of nitrogen, sulfur, and carbon atoms. The compound is a derivative of azetidine and thiophene, and has a molecular formula of C7H9NOS. ATO has been studied for its potential use in drug synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has been studied for its potential use in a variety of scientific applications. The compound has been investigated as a potential drug synthesis intermediate, as well as for its potential to modulate the activity of enzymes and receptors. 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is not yet fully understood. However, it is believed that the compound may act as a modulator of enzymes and receptors, as well as a drug synthesis intermediate. It is also possible that 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one may act as an antioxidant, or may interact with other molecules in the body to produce beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-cancer, and neuroprotective effects. Other studies have suggested that 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one in laboratory experiments has a number of advantages. Due to its synthetic nature, 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can be produced in large quantities in a lab setting. This makes it an ideal compound for use in biochemical and physiological experiments. Additionally, 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is relatively stable, making it suitable for use in long-term experiments. However, 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has certain limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one are numerous, and there are a number of possible future directions for research. These include further investigation into the compound’s potential to modulate enzymes and receptors, and its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one may lead to the development of new therapeutic agents and treatments. Finally, further research into the synthesis of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one may lead to the development of new and improved synthetic methods.

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-8-4-11(5-8)9(12)3-7-1-2-13-6-7/h1-2,6,8H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVQQLPGWHVYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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